1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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Overview
Description
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of a base such as potassium hydroxide (KOH) and subsequent acidification to yield the desired product .
Industrial Production Methods
While specific industrial production methods for 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions and purification processes are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the nitrogen and carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand, forming complexes with metal ions, which can influence various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has similar structural features but differs in its methylation pattern.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Another related compound with a different heterocyclic core.
Uniqueness
1,2-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to form stable complexes with metal ions and its potential biological activities make it a compound of significant interest in various fields of research and industry.
Properties
Molecular Formula |
C8H9NO3 |
---|---|
Molecular Weight |
167.16 g/mol |
IUPAC Name |
1,2-dimethyl-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c1-5-6(8(11)12)3-4-7(10)9(5)2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
AVXMSFJPZDFXFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=O)N1C)C(=O)O |
Origin of Product |
United States |
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